molecular formula C12H20O4 B8556727 2,7-Dimethyl-4-octenedioic acid, dimethyl ester

2,7-Dimethyl-4-octenedioic acid, dimethyl ester

Cat. No. B8556727
M. Wt: 228.28 g/mol
InChI Key: BVURTTHGMDWYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-4-octenedioic acid, dimethyl ester is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dimethyl-4-octenedioic acid, dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethyl-4-octenedioic acid, dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2,7-dimethyloct-4-enedioate

InChI

InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

BVURTTHGMDWYFM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CCC(C)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of the tetraester compound (B) (9.4 g, 23.5 mmol) and KOH (26.4 g, 47.0 mmol) in H2O (200 mL) was heated to reflux for 2 d. The reaction mixture was cooled to room temperature, and acidified to pH 1 by adding concentrated H2SO4. The resulting mixture was heated to reflux for 3 d, and then cooled to room temperature. The mixture was extracted with EtOAc, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product (5.8 g) was dissolved in MeOH (80 mL), and treated with concentrated H2SO4 (3.5 mL). The mixture was then stirred at room temperature for 12 h. Most of the solvent was removed under reduced pressure. The concentrate was dissolved in EtOAc, washed with H2O, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by SiO2 flash column chromatography (hexanes:EtOAc=4:1) to give the dimethyl ester (C) (4.75 g, 20.9 mmol) in 89% yield.
Name
tetraester
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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